molecular formula C9H8N2O3 B12838574 2-Methoxy-4-methyl-5-nitrobenzonitrile

2-Methoxy-4-methyl-5-nitrobenzonitrile

Cat. No.: B12838574
M. Wt: 192.17 g/mol
InChI Key: UWQPJONIVOBUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-methyl-5-nitrobenzonitrile is an organic compound with the molecular formula C9H8N2O3 It is a derivative of benzonitrile, characterized by the presence of methoxy, methyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-methyl-5-nitrobenzonitrile typically involves the nitration of 2-methoxy-4-methylbenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration . The reaction conditions must be carefully monitored to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes, which offer better control over reaction parameters and improved safety compared to batch processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methyl-5-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Boron tribromide (BBr3) for demethylation.

Major Products Formed

    Reduction: 2-Methoxy-4-methyl-5-aminobenzonitrile.

    Substitution: 2-Hydroxy-4-methyl-5-nitrobenzonitrile (after demethylation).

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-5-nitrobenzonitrile largely depends on its functional groups. The nitro group can participate in redox reactions, while the methoxy and methyl groups influence the compound’s electronic properties and reactivity. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-methyl-5-nitrobenzonitrile is unique due to the combination of methoxy, methyl, and nitro groups, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a useful compound in material science and biological research .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

2-methoxy-4-methyl-5-nitrobenzonitrile

InChI

InChI=1S/C9H8N2O3/c1-6-3-9(14-2)7(5-10)4-8(6)11(12)13/h3-4H,1-2H3

InChI Key

UWQPJONIVOBUPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C#N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.